molecular formula C24H29N3O4 B2888870 2-(9H-Fluoren-9-ylmethoxycarbonylamino)-4-(4-methylpiperazin-1-yl)butanoic acid CAS No. 1702063-06-6

2-(9H-Fluoren-9-ylmethoxycarbonylamino)-4-(4-methylpiperazin-1-yl)butanoic acid

Cat. No.: B2888870
CAS No.: 1702063-06-6
M. Wt: 423.513
InChI Key: XZWQYBZJYCGHHF-UHFFFAOYSA-N
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Description

The compound 2-(9H-Fluoren-9-ylmethoxycarbonylamino)-4-(4-methylpiperazin-1-yl)butanoic acid is a synthetic organic molecule featuring both a fluorene and a piperazine moiety. This molecule possesses a wide array of applications in medicinal chemistry, biological research, and industrial processes due to its structural versatility and unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of 2-(9H-Fluoren-9-ylmethoxycarbonylamino)-4-(4-methylpiperazin-1-yl)butanoic acid involves several strategic steps. The starting material is typically a fluorene derivative, which undergoes multiple steps of functionalization including carbonylation and amine protection with a methoxycarbonyl group. Piperazine derivatives are then introduced under controlled conditions, typically involving refluxing in the presence of base and an organic solvent like dichloromethane. Detailed reaction conditions include specific reagents like diisopropylethylamine and catalysts that ensure high yield and purity.

Industrial Production Methods: : In industrial settings, the production of this compound is scaled up using continuous flow processes to enhance reaction efficiency and safety. The use of automated reactors allows precise control over temperature, pressure, and reagent addition rates, leading to consistent batch quality and cost-effective manufacturing.

Chemical Reactions Analysis

Types of Reactions: : 2-(9H-Fluoren-9-ylmethoxycarbonylamino)-4-(4-methylpiperazin-1-yl)butanoic acid undergoes several types of chemical reactions:

  • Oxidation: : Can be oxidized to form various derivatives, often using reagents like potassium permanganate.

  • Reduction: : Reduction typically requires hydrogenation in the presence of palladium on carbon.

  • Substitution: : Nucleophilic substitution reactions can occur at multiple sites, depending on the reagents used.

Common Reagents and Conditions: : Common reagents include strong bases for deprotonation, halogenating agents for introducing halides, and transition metal catalysts for facilitating complex transformations. Conditions often involve mild to moderate temperatures to preserve the integrity of the fluorene and piperazine rings.

Major Products: : The primary products formed from these reactions include various substituted fluorenes and piperazines, which can further undergo cyclization or polymerization.

Scientific Research Applications

2-(9H-Fluoren-9-ylmethoxycarbonylamino)-4-(4-methylpiperazin-1-yl)butanoic acid is extensively used in:

  • Chemistry: : As an intermediate in organic synthesis, especially for constructing complex molecular architectures.

  • Biology: : As a probe in studying enzyme activities and protein-ligand interactions due to its fluorescent properties.

  • Medicine: : Potential therapeutic agent in the treatment of neurological disorders, cancer, and infectious diseases.

  • Industry: : Used in the synthesis of advanced polymers and materials due to its stability and reactivity.

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets such as enzymes and receptors. In biological systems, it may inhibit or activate pathways involved in cell signaling, apoptosis, or metabolic regulation. The presence of the piperazine ring enhances its binding affinity to target proteins, leading to more pronounced biological effects.

Comparison with Similar Compounds

Compared to other compounds with similar structures, 2-(9H-Fluoren-9-ylmethoxycarbonylamino)-4-(4-methylpiperazin-1-yl)butanoic acid is unique due to its dual functional groups (fluorene and piperazine), which impart distinct chemical reactivity and biological activity. Similar compounds include:

  • 9H-Fluoren-9-ylmethoxycarbonyl derivatives with different amine groups.

  • Piperazine-containing molecules with different substituents on the piperazine ring. The structural versatility of this compound makes it particularly valuable in a wide array of scientific and industrial applications.

There you have it: a detailed dive into the world of this compound! Pretty fascinating stuff, huh?

Properties

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(4-methylpiperazin-1-yl)butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29N3O4/c1-26-12-14-27(15-13-26)11-10-22(23(28)29)25-24(30)31-16-21-19-8-4-2-6-17(19)18-7-3-5-9-20(18)21/h2-9,21-22H,10-16H2,1H3,(H,25,30)(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZWQYBZJYCGHHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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